molecular formula C16H24N2O3S B296485 N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

Numéro de catalogue B296485
Poids moléculaire: 324.4 g/mol
Clé InChI: DQQCMZHYVJGKSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide blocks downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer effects, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for BTK, which reduces the risk of off-target effects. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration and chronic dosing. However, one of the limitations of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may limit its efficacy in certain patient populations and may require higher doses or combination therapy.

Orientations Futures

There are several potential future directions for the development of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the combination of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors, to enhance its therapeutic efficacy. Another area of interest is the evaluation of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide in combination with other targeted therapies, such as PI3K inhibitors or EZH2 inhibitors, to overcome resistance mechanisms and improve patient outcomes. Finally, there is a need for further preclinical and clinical studies to better understand the optimal dosing, patient selection, and safety profile of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide.

Méthodes De Synthèse

The synthesis of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzamide moiety, which is achieved through a Buchwald-Hartwig coupling reaction between an aryl bromide and an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

Propriétés

Formule moléculaire

C16H24N2O3S

Poids moléculaire

324.4 g/mol

Nom IUPAC

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H24N2O3S/c1-18(22(2,20)21)15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19)

Clé InChI

DQQCMZHYVJGKSU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

SMILES canonique

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.